1-Amino-1-(2,4-dimethoxyphenyl)acetone

Description

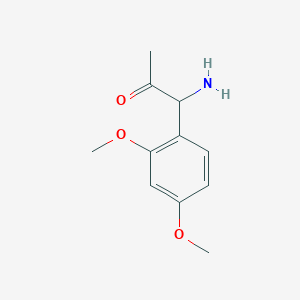

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-amino-1-(2,4-dimethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,12H2,1-3H3 |

InChI Key |

POTGCMQOIRHSPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)OC)OC)N |

Origin of Product |

United States |

Contextualization Within the Class of α Amino Ketones

1-Amino-1-(2,4-dimethoxyphenyl)acetone belongs to the α-amino ketone class of organic compounds. These molecules are characterized by a ketone functional group at a position alpha to an amino group. This arrangement of functional groups makes α-amino ketones highly versatile and valuable building blocks in organic synthesis. chemspider.comnih.gov They serve as precursors for a wide array of more complex molecules, including various nitrogen-containing heterocycles and polyfunctional amino derivatives. nih.gov

The reactivity of α-amino ketones is a key aspect of their utility. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a range of intramolecular and intermolecular reactions. They can, for instance, be reduced to form important α-amino alcohols or oxidized to produce α-amino acids. nih.gov The development of new synthetic methods for producing α-amino ketones, especially in a stereocontrolled manner, remains an active area of research. nih.govnih.gov

Significance of the 2,4 Dimethoxyphenyl Moiety in Organic Synthesis

The 2,4-dimethoxyphenyl group is a significant structural motif in organic and medicinal chemistry. The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which can influence the reactivity of the aromatic ring and other parts of the molecule. This dimethoxy substitution pattern is found in numerous biologically active compounds and natural products.

The electronic nature of the 2,4-dimethoxyphenyl moiety can impact the chemical properties of the entire molecule. For instance, the electron-rich aromatic ring can participate in various electrophilic substitution reactions. Furthermore, the presence of these methoxy groups can influence the binding of the molecule to biological targets, such as enzymes and receptors. In the context of drug design, dimethoxybenzene derivatives are explored for a range of potential therapeutic applications.

Overview of Research Trajectories for 1 Amino 1 2,4 Dimethoxyphenyl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms can be established.

One-Dimensional (1D) NMR for Proton and Carbon Chemical Shifts (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, the expected signals can be predicted based on its structure. The aromatic region would feature an ABC spin system characteristic of the 1,2,4-trisubstituted benzene (B151609) ring. The methoxy (B1213986) groups (at C2 and C4) would appear as sharp singlets, typically in the range of 3.8-3.9 ppm. The proton on the chiral center (C1), being adjacent to both the aromatic ring and the carbonyl group, would likely appear as a singlet or a quartet if coupled to the amine protons. The methyl protons of the acetone (B3395972) moiety would be a distinct singlet, shifted downfield due to the adjacent carbonyl group. The amine (NH₂) protons would present as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The aromatic carbons would appear between 100-165 ppm, with the oxygen-substituted carbons (C2 and C4) being the most downfield in this region. The methoxy carbons would resonate around 55-56 ppm. The α-carbon (C1) attached to the amino group and the methyl carbon of the acetone group would have characteristic shifts in the aliphatic region.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, with data for the aromatic and methoxy portions inferred from the known spectrum of the analog 2',4'-Dimethoxyacetophenone. chemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.5 | - |

| H-5 | ~6.4 | - |

| H-6 | ~7.7 | - |

| 2-OCH₃ | ~3.85 | ~55.6 |

| 4-OCH₃ | ~3.80 | ~55.5 |

| C1-H | ~4.5-5.0 | ~60-70 |

| C1-NH₂ | Variable (Broad) | - |

| C3-H₃ | ~2.2 | ~28-30 |

| C-1 | - | ~118 |

| C-2 | - | ~163 |

| C-3 | - | ~98 |

| C-4 | - | ~165 |

| C-5 | - | ~105 |

| C-6 | - | ~133 |

| C=O (C2') | - | ~205 |

Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR for Structural Connectivity and Assignment (COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR and to piece together the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the vicinal aromatic protons (H-5 and H-6), confirming their adjacency on the benzene ring. No other significant correlations are expected, as the other protons are largely isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals at ~6.4, ~6.5, and ~7.7 ppm would correlate to their respective carbon signals at ~105, ~98, and ~133 ppm. The methoxy proton singlets would correlate with their carbon signals around 55-56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is key for connecting the different fragments of the molecule. Key expected correlations would include:

The methyl protons (C3-H₃) showing a correlation to the carbonyl carbon (C2').

The methine proton (C1-H) correlating to the aromatic carbons (C-1, C-2, C-6) and the carbonyl carbon (C2').

The aromatic proton H-6 correlating to the carbonyl carbon (C2') and the α-carbon (C1).

The methoxy protons correlating to their respective attached aromatic carbons (C-2 and C-4).

NOESY/ROESY for Stereochemical Assignment and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of atoms, regardless of their bonding connectivity. For a chiral molecule like this compound, these experiments could provide insights into the preferred conformation. For example, correlations might be observed between the C1-H proton and the ortho-aromatic proton (H-6), or between the C1-H proton and the methyl protons (C3-H₃), depending on the rotational conformation around the C1-C(aromatic) and C1-C2' bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound, the molecular formula is C₁₁H₁₅NO₃.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Monoisotopic Mass | 209.1052 g/mol |

| Average Mass | 209.241 g/mol |

Note: These values are calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: A common fragmentation for amines and ketones. Cleavage of the bond between C1 and C2' would be highly probable. This could lead to the formation of a stable acylium ion [CH₃CO]⁺ (m/z 43) and a resonance-stabilized [M-43]⁺ fragment corresponding to the (2,4-dimethoxyphenyl)methanamine cation.

Loss of methyl group: Fragmentation of the methoxy groups through the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion is a common pathway for methoxylated aromatic compounds.

Formation of a tropylium-like ion: The 2,4-dimethoxybenzyl cation (m/z 151) resulting from cleavage of the C1-C(aromatic) bond, followed by rearrangement, is another plausible and stable fragment.

The expected major fragments are summarized in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 209 | [C₁₁H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 166 | [C₉H₁₂O₃]⁺ | Loss of CH₃CN from M⁺ |

| 151 | [C₉H₁₁O₂]⁺ | 2,4-dimethoxybenzyl cation |

| 136 | [C₈H₈O₂]⁺ | Loss of methyl from the m/z 151 fragment |

| 43 | [C₂H₃O]⁺ | Acylium ion |

This detailed spectroscopic and spectrometric analysis, though based on predictions from analogous structures and established principles, provides a robust framework for the structural confirmation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the infrared spectrum is expected to show characteristic absorption bands corresponding to its amine, ketone, and substituted benzene ring moieties.

The primary amine group (-NH₂) would be identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. nih.govresearchgate.net An N-H bending vibration is also expected around 1650-1580 cm⁻¹. researchgate.net The presence of a ketone is definitively shown by a strong C=O stretching absorption. For alpha-amino ketones, this band typically appears in the range of 1730-1710 cm⁻¹. acs.orgnih.gov

The 2,4-dimethoxyphenyl group contributes several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring would produce several peaks of varying intensity in the 1625-1450 cm⁻¹ region. Furthermore, the two methoxy (-OCH₃) groups will give rise to strong C-O-C asymmetric and symmetric stretching bands, typically found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The substitution pattern on the benzene ring (1,2,4-trisubstituted) can be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region, typically between 900-800 cm⁻¹.

A summary of the predicted characteristic FTIR absorption bands is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400-3250 | Medium (two bands) | N-H symmetric & asymmetric stretching | Primary Amine |

| 3100-3000 | Weak to Medium | C-H stretching | Aromatic Ring |

| 2980-2850 | Weak to Medium | C-H stretching | Methyl/Methylene (B1212753) |

| 1730-1710 | Strong | C=O stretching | Ketone |

| 1650-1580 | Medium | N-H bending | Primary Amine |

| 1625-1450 | Medium to Strong | C=C stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C asymmetric stretching | Aryl Ether (Methoxy) |

| ~1040 | Strong | C-O-C symmetric stretching | Aryl Ether (Methoxy) |

| 900-800 | Strong | C-H out-of-plane bending | 1,2,4-Trisubstituted Aromatic |

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing vibrational information that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations that are often weak in the IR spectrum. The symmetric "breathing" mode of the aromatic ring, typically a strong and sharp band, would be a prominent feature. researchgate.net The aromatic C=C stretching vibrations would also be clearly visible. nih.gov In contrast to its strong IR absorption, the C=O stretch is typically of medium to weak intensity in Raman spectra. Symmetrically substituted C-C bonds and other non-polar functional groups would also show stronger Raman signals. The combination of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netnsf.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores.

The primary chromophores in this compound are the substituted benzene ring and the ketone carbonyl group. The 2,4-dimethoxyphenyl ring is expected to exhibit strong absorption bands in the UV region due to π→π* transitions. For benzene itself, these appear around 204 nm and 256 nm. The presence of the electron-donating methoxy and amino-acetone substituents will cause a bathochromic (red) shift of these absorptions to longer wavelengths, likely in the 270-290 nm range. nih.gov

The carbonyl group (C=O) of the acetone moiety gives rise to a characteristic, albeit weak, absorption band resulting from a formally forbidden n→π* transition. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. For simple ketones like acetone, this band appears around 270-300 nm. masterorganicchemistry.com This weak absorption may be obscured by the much stronger π→π* transitions of the aromatic ring.

| Predicted λmax (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

| ~270-290 | π→π | 2,4-Dimethoxyphenyl Ring | High |

| ~270-300 | n→π | Carbonyl (Ketone) | Low |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can provide a wealth of structural information. youtube.com The technique involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com This pattern is then used to calculate an electron density map, into which an atomic model of the molecule is fitted. pan.pl

This analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. It would reveal the preferred conformation of the molecule in the solid state, including the orientation of the 2,4-dimethoxyphenyl group relative to the amino-acetone side chain. Furthermore, it would provide insight into the intermolecular forces that govern the crystal packing, such as hydrogen bonding involving the primary amine and the ketone oxygen, as well as van der Waals interactions. ucla.edu

Crucially, the central carbon atom bonded to the amine, the phenyl ring, the acetyl group, and a hydrogen atom is a chiral center. For a chiral compound, X-ray diffraction analysis of a crystal containing a single enantiomer allows for the unambiguous determination of its absolute configuration (i.e., whether it is the R or S enantiomer). nih.govthermofisher.com This is a significant advantage over spectroscopic methods, which generally cannot distinguish between enantiomers without a chiral auxiliary.

Crystal Packing Analysis and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is not possible at this time due to the absence of published crystallographic data. A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any single-crystal X-ray diffraction studies for this specific compound.

For a detailed understanding of the solid-state architecture of a compound, experimental data from single-crystal X-ray diffraction is essential. This technique provides precise information regarding the three-dimensional arrangement of molecules within the crystal lattice. Key parameters obtained from such studies include:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Intermolecular Interactions: The specific types, distances, and angles of non-covalent interactions that hold the crystal lattice together. These primarily include hydrogen bonds, but also van der Waals forces, and potentially π-π stacking or C-H···π interactions.

Without this experimental data, any description of the crystal packing would be purely speculative. A proper analysis would involve identifying the key hydrogen bond donors (such as the amine -NH₂) and acceptors (the carbonyl oxygen and the methoxy oxygens) and determining how these groups interact between adjacent molecules. These interactions often lead to the formation of recognizable supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.

A hypothetical data table for the hydrogen bonding interactions would typically be presented as follows, but requires experimental data for population:

Interactive Table: Hypothetical Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A |

| N-H···O | Data | Data | Data | Data |

| C-H···O | Data | Data | Data | Data |

| (D = donor atom; A = acceptor atom) |

Once a crystallographic study of this compound is published, a detailed analysis of its crystal packing and the specific roles of the various functional groups in directing the supramolecular assembly can be conducted.

Computational and Theoretical Investigations of 1 Amino 1 2,4 Dimethoxyphenyl Acetone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and reactive properties of molecules. Methodologies like Density Functional Theory (DFT) are standard tools for these investigations. mdpi.com However, specific applications of these methods to 1-Amino-1-(2,4-dimethoxyphenyl)acetone have not been reported in peer-reviewed literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

There are no published studies that utilize Density Functional Theory (DFT) to perform geometry optimization or predict the electronic structure of this compound. Such calculations would typically involve methods like B3LYP with a specific basis set (e.g., 6-311G) to determine the molecule's most stable three-dimensional shape and its electronic properties. dntb.gov.uascispace.comresearchgate.net While DFT has been used to study structurally related molecules containing dimethoxyphenyl or amino groups, the data for the title compound is not available. dntb.gov.uaresearchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. researchgate.netscispace.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the chemical stability of a compound. researchgate.net A search of scientific databases yields no studies that have calculated the HOMO-LUMO energies or the corresponding energy gap for this compound.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index, Fukui Functions)

Global and local reactivity descriptors are derived from electronic structure calculations and help quantify the chemical reactivity and selectivity of a molecule. mdpi.comindexcopernicus.com These descriptors, including chemical hardness, electronegativity, and the electrophilicity index, are valuable for predicting how a molecule will interact with other chemical species. To date, no research has been published that calculates or discusses these reactivity descriptors for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wikipedia.orgwisc.edu It provides a detailed picture of electron density distribution and stabilization energies associated with orbital interactions. researchgate.netijnc.ir There are currently no available NBO analyses in the scientific literature specifically for this compound.

Molecular Modeling and Dynamics

Molecular modeling techniques are used to study the physical movements and conformational possibilities of molecules.

Conformational Analysis and Energy Minima Identification

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This process is key to finding the most stable, low-energy conformations. nih.gov Despite its importance for understanding molecular behavior, no studies on the conformational analysis or the identification of energy minima for this compound have been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating the atomic motions over time. wikipedia.org This technique provides insights into the molecule's flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor. wikipedia.orgsigmaaldrich.com For this compound, MD simulations would be crucial for understanding how the molecule behaves in a physiological environment.

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The forces on each atom are then calculated, and Newton's laws of motion are used to predict the subsequent atomic positions over a small time step. By iterating this process, a trajectory of the molecule's movement is generated, revealing its dynamic behavior. wikipedia.org

MD simulations can identify the most stable, low-energy conformations of this compound. The relative populations of different conformers can be determined, which is essential for understanding its chemical reactivity and biological activity. rsc.orgresearchgate.net For instance, studies on amphetamine and its derivatives have successfully used MD simulations in conjunction with spectroscopic methods to determine the relative populations of their conformers in solution. rsc.org

Illustrative Data: Conformational Analysis of this compound

The following table represents hypothetical data that could be generated from an MD simulation study to show the distribution of major conformers at a physiological temperature.

| Conformational State | Dihedral Angle (Cα-Cβ-N-C1) | Potential Energy (kcal/mol) | Population (%) |

| Gauche I | 65° | -2.5 | 45 |

| Anti | 180° | -2.1 | 35 |

| Gauche II | -70° | -1.8 | 20 |

| Note: This data is for illustrative purposes only and is not based on published experimental or computational results for this specific compound. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. nih.gov For this compound, these methods can be used to study its synthesis, degradation, or metabolic pathways.

A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. youtube.com The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are commonly used for these calculations. tandfonline.com By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. youtube.com For example, in the synthesis of related aminoketones, computational methods have been used to propose and validate reaction mechanisms by calculating the energies of transition states.

Illustrative Data: Activation Energies for a Hypothetical Reaction

This table presents hypothetical activation energies for a proposed reaction involving this compound, as would be calculated using QM methods.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Step 1: Nucleophilic attack | 15.2 | -5.4 |

| Step 2: Proton transfer | 8.7 | -2.1 |

| Step 3: Product release | 12.5 | -10.8 |

| Note: This data is for illustrative purposes only and is not based on published experimental or computational results for this specific compound. |

The solvent in which a reaction occurs can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. youtube.com This approach, often used in conjunction with MD simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute. nih.gov The choice of solvation model can influence the calculated activation energies and the relative stabilities of intermediates and transition states. For instance, a polar solvent might stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction.

Reactivity and Derivatization Chemistry of 1 Amino 1 2,4 Dimethoxyphenyl Acetone

Reactions of the Ketone Moiety

The carbonyl group of the acetone (B3395972) backbone is a primary site for nucleophilic attack and condensation reactions, and it can be readily reduced to the corresponding secondary alcohol.

Nucleophilic Additions and Condensations

The ketone functionality in 1-Amino-1-(2,4-dimethoxyphenyl)acetone is susceptible to nucleophilic addition and condensation reactions, which are fundamental processes for carbon-carbon bond formation. In a base-catalyzed aldol (B89426) condensation, the ketone can react with another carbonyl compound. Typically, a base abstracts an acidic α-proton from a carbonyl compound to form an enolate, which then acts as a nucleophile. magritek.com This enolate can attack the carbonyl carbon of another molecule, such as an aldehyde, leading to a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl product. magritek.com

A notable example of a condensation reaction involves the reaction of a structurally similar compound, 2-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)ethanone, with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction yields a 3-(dimethylamino)prop-2-en-1-one derivative, which is a type of enamino ketone. researchgate.net By analogy, this compound could be expected to undergo similar condensation with reagents like DMFDMA to form the corresponding enaminone, a versatile intermediate for further synthetic transformations, particularly in the synthesis of heterocyclic compounds. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of the Ketone Moiety

| Reaction Type | Reagent Example | Expected Product Class |

|---|---|---|

| Aldol Condensation | Benzaldehyde (B42025) (in base) | β-Hydroxy ketone / α,β-Unsaturated ketone |

Reductions to Corresponding Amino Alcohols

The ketone group can be selectively reduced to a secondary alcohol, yielding the corresponding 1,2-amino alcohol derivative. This transformation is significant as enantiomerically pure 1,2-amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and natural products. nih.govaalto.fi Various methods are available for the reduction of α-amino ketones.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. orgsyn.orgresearchgate.net For instance, a convenient one-pot method for reducing N-protected α-amino acids to 1,2-amino alcohols involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with sodium borohydride, a process that proceeds with high yields and retention of optical purity. researchgate.netresearchgate.net

More advanced techniques focus on stereoselective reduction. The asymmetric transfer hydrogenation of unprotected α-amino ketones, catalyzed by ruthenium complexes, provides an efficient route to chiral 1,2-amino alcohols with high enantioselectivity. acs.org Similarly, the reduction of β-amino ketones using samarium(II) iodide has been shown to produce either syn or anti 1,3-amino alcohols depending on the nitrogen-protecting group, highlighting the potential for diastereoselective control in related systems. nih.gov These methods could be applied to this compound to produce specific stereoisomers of the corresponding amino alcohol.

Table 2: Reagents for the Reduction of the Ketone Moiety

| Reagent/Method | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(2,4-Dimethoxyphenyl)-1-aminopropan-2-ol | Mild, common laboratory reagent. researchgate.netresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4-Dimethoxyphenyl)-1-aminopropan-2-ol | Powerful reducing agent, faster than NaBH₄. orgsyn.org |

Reactions of the Primary Amino Group

The primary amino group offers a second, highly reactive site for derivatization through acylation, alkylation, imine formation, and participation in the construction of heterocyclic rings.

Acylation and Alkylation Reactions

The primary amine functionality is nucleophilic and readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form amides. Similarly, it can be alkylated by reacting with alkyl halides. These are standard transformations for primary amines. The nucleophilic character of the amine allows it to attack the electrophilic carbon of the acyl or alkylating agent. Such reactions would convert the primary amine of this compound into a secondary amide or a secondary/tertiary amine, respectively, modifying the compound's chemical properties.

Formation of Imines and Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comorgoreview.comlibretexts.org

The formation of imines is a reversible process, and the reaction rate is often optimal under mildly acidic conditions (pH 4-5). lumenlearning.comyoutube.com The resulting imine contains a carbon-nitrogen double bond (C=N), and these compounds are important intermediates in various organic syntheses. masterorganicchemistry.comresearchgate.net For example, reacting this compound with an aromatic aldehyde like benzaldehyde would yield the corresponding N-benzylidene imine.

Table 3: Imine Formation from the Primary Amino Group

| Carbonyl Reagent | Catalyst | Product Type |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Mild Acid (e.g., Acetic Acid) | Imine (Schiff Base) |

Cyclocondensation Reactions Leading to Nitrogen-Containing Heterocycles

The presence of both a primary amine and a ketone within the same molecule makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. Through cyclocondensation reactions with appropriate binucleophiles or other reagents, various heterocyclic rings can be constructed.

Multicomponent reactions are particularly efficient for this purpose. For instance, reactions involving β-dicarbonyl compounds, aldehydes, and amine sources are used to create pyridine (B92270) and pyrimidine (B1678525) derivatives. researchgate.netclockss.org By analogy, this compound could react with β-dicarbonyl compounds or their equivalents to form substituted pyridines. The reaction of the enamino ketone derived from 2-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)ethanone with N,N-binucleophiles has been used to synthesize 4,5-diaryl-substituted pyrazoles and 2-aminopyrimidines in good yields. researchgate.net This suggests that derivatives of this compound could undergo similar cyclizations to produce a variety of heterocyclic structures, which are significant scaffolds in medicinal chemistry. clockss.orgmdpi.com

Table 4: Potential Heterocyclic Systems from Cyclocondensation Reactions

| Reactant(s) | Resulting Heterocycle |

|---|---|

| β-Dicarbonyl compound | Substituted Pyridine |

| Hydrazine derivatives | Substituted Pyrazole |

| Guanidine | Substituted Pyrimidine |

Reactivity of the Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group is a highly electron-rich aromatic system due to the presence of two strong electron-donating methoxy (B1213986) groups (-OCH₃). These groups significantly activate the benzene (B151609) ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups at positions 2 and 4 are powerful activating, ortho, para-directing groups. libretexts.orglibretexts.org In the context of the 1-substituted 2,4-dimethoxyphenyl ring, the positions available for substitution are C3, C5, and C6. The directing effects of the two methoxy groups combine to strongly activate the C3 and C5 positions.

Position C5: This position is para to the C2-methoxy group and ortho to the C4-methoxy group. This dual activation makes it the most electronically favorable site for electrophilic attack.

Position C3: This site is ortho to both methoxy groups, which also leads to strong activation. However, it may be subject to some steric hindrance from the adjacent C2-methoxy group and the C1-substituent.

Position C6: This position is ortho to the C1-substituent and meta to the C4-methoxy group, making it the least favored site for substitution.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity, favoring substitution at the C5 position. masterorganicchemistry.comwku.edu

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), often in the presence of a catalyst. masterorganicchemistry.comlibretexts.org For highly activated systems like 1,3-dimethoxybenzene (B93181), these reactions proceed readily. wku.edutandfonline.com The major product expected from the halogenation of this compound would be the 5-halo derivative.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. chegg.comnih.gov For 1,3-dimethoxybenzene, nitration occurs selectively at the 4-position (equivalent to C5 in the target compound), which is activated by both methoxy groups and is sterically accessible. nih.govacs.orgfrontiersin.org This high regioselectivity is anticipated to translate to the nitration of this compound, yielding 1-Amino-1-(5-nitro-2,4-dimethoxyphenyl)acetone as the primary product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound Based on data from analogous 1,3-dimethoxybenzene systems.

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | 1-Amino-1-(5-bromo-2,4-dimethoxyphenyl)acetone | wku.edutandfonline.com |

| Chlorination | Cl₂, AlCl₃ or NCS | 1-Amino-1-(5-chloro-2,4-dimethoxyphenyl)acetone | libretexts.org |

| Nitration | HNO₃, H₂SO₄ | 1-Amino-1-(5-nitro-2,4-dimethoxyphenyl)acetone | nih.govacs.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C5 | umkc.eduyoutube.com |

Metal-Mediated Coupling Reactions

The halogenated derivatives of this compound, synthesized via electrophilic substitution, are valuable precursors for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. youtube.comyoutube.com Palladium catalysts are most commonly employed for these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The 5-bromo derivative of this compound could be coupled with a wide variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. The presence of the ortho-methoxy group relative to the coupling site can sometimes influence the reaction through a chelation effect, potentially affecting reaction rates and selectivity. beilstein-journals.org

Heck Coupling: The Heck reaction couples an organohalide with an alkene. The 5-halo derivative could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the C5 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and a copper co-catalyst. thieme-connect.de This would allow for the introduction of an alkynyl substituent at the C5 position of the dimethoxyphenyl ring.

Table 2: Potential Metal-Mediated Coupling Reactions of 5-Bromo-1-amino-1-(2,4-dimethoxyphenyl)acetone

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage at C5 | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-R (Aryl, Vinyl) | wikipedia.orgmdpi.com |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PPh₃, Base | -CH=CHR | thieme-connect.de |

| Sonogashira | Alkyne (e.g., H-C≡C-R) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | -C≡C-R | thieme-connect.de |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | -NR₂ | youtube.com |

Stereochemical Outcomes of Reactions

The presence of a chiral center at the α-carbon (C1) and an adjacent prochiral ketone makes this compound a key substrate for stereoselective transformations.

Diastereoselective Transformations

When a new stereocenter is created in a molecule that already contains one, the formation of one diastereomer can be favored over the other. For this compound, the most common diastereoselective reaction is the reduction of the ketone to form a 1,2-amino alcohol. The existing stereocenter at C1 directs the approach of the reducing agent to one face of the carbonyl group, leading to a preferred diastereomer.

The stereochemical outcome can often be predicted by models such as the Felkin-Anh or Cram chelation-control model. In the chelation-control model, a Lewis acidic reagent or metal hydride can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid five-membered ring intermediate. The hydride would then attack from the less hindered face of the carbonyl.

The reduction of α-amino ketones to their corresponding syn- or anti-1,2-amino alcohols is a well-studied transformation. The choice of reducing agent and reaction conditions can often be tuned to favor one diastereomer. For example, reductions that proceed through a chelation-controlled mechanism often favor the syn product, while non-chelating conditions (e.g., using bulky reducing agents) may favor the anti product according to the Felkin-Anh model. The stereoselective synthesis of amino ketone derivatives via addition to chiral N-tert-butanesulfinyl imines has been shown to produce diastereomeric ratios of around 3:1 for aromatic substrates. nih.gov

Enantioselective Transformations Resulting in Chiral Derivatives

Chiral derivatives can be generated from this compound through reactions at the prochiral ketone. The most significant of these is the asymmetric reduction of the ketone to produce an enantiomerically enriched 1,2-amino alcohol. researchgate.netorganic-chemistry.org This transformation is of great importance as the chiral 1,2-amino alcohol motif is a key structural component in many pharmaceuticals and natural products. nih.govacs.orgnih.gov

Asymmetric Transfer Hydrogenation: A highly effective method for the enantioselective reduction of α-amino ketones is asymmetric transfer hydrogenation (ATH). acs.orgnih.gov This method often utilizes ruthenium catalysts bearing chiral diamine ligands, such as those developed by Noyori. Using a hydrogen source like a formic acid/triethylamine mixture, these catalysts can convert α-amino ketones to chiral 1,2-amino alcohols with very high enantioselectivity (often >99% ee) and in high yields. nih.gov

Asymmetric Hydrogenation: Direct asymmetric hydrogenation using molecular hydrogen (H₂) is another powerful technique. Chiral rhodium or ruthenium complexes with phosphine (B1218219) ligands (e.g., QuinoxP*, BINAP) are effective catalysts for the enantioselective reduction of related β-keto enamides and α-phthalimide ketones, achieving excellent enantioselectivities. acs.orgacs.org Protecting the amine of this compound (e.g., as a phthalimide) could make it an ideal substrate for these highly efficient reductions.

Enzymatic Reductions: Biocatalysis using enzymes such as imine reductases (IREDs) or ketone reductases (KREDs) offers another route to chiral amino alcohols. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild, aqueous conditions. researchgate.net

Table 3: Examples of Enantioselective Reductions of Analogous α-Amino Ketones

| Substrate Type | Reaction | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Unprotected α-Amino Ketone HCl Salts | Asymmetric Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | >99% | acs.orgnih.gov |

| α-Phthalimide Ketones | Asymmetric Hydrogenation | Ru-(C₃-TunePhos) Complex | >99% | acs.org |

| β-Keto-γ-acetal Enamides | Asymmetric Hydrogenation | Rhodium/QuinoxP* | up to 99% | acs.org |

| α-Hydroxymethyl Ketones | Asymmetric Reductive Amination | Imine Reductase (IRED) | 91-99% | researchgate.net |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Scaffolds

As a member of the α-amino ketone class of compounds, 1-Amino-1-(2,4-dimethoxyphenyl)acetone is a key precursor for synthesizing molecules with significant structural complexity and potential biological activity. nih.gov The reactivity of both the amine and ketone moieties can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular frameworks.

One of the most direct and significant applications of α-amino ketones is their conversion into 1,2-amino alcohols. These structures are prevalent motifs in many pharmaceutical agents and natural products. The reduction of the ketone in this compound would yield 1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol, a chiral amino alcohol.

Modern synthetic methods, such as catalytic asymmetric transfer hydrogenation, provide highly efficient and enantioselective routes to convert unprotected α-amino ketones into their corresponding chiral 1,2-amino alcohol products with high yields and excellent enantioselectivities (ee >99%). This powerful technology has been successfully applied to a range of α-amino ketone hydrochloride salts, demonstrating its broad applicability.

Table 1: Representative Asymmetric Reduction of α-Amino Ketones

| Starting Material (α-Amino Ketone) | Product (Chiral Amino Alcohol) | Catalyst System (Example) | Key Transformation |

|---|---|---|---|

| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Ketone reduction | ||

| This compound | (1R,2S)- or (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-ol | Chiral Ru-complex, Formic acid/Triethylamine | Asymmetric reduction |

This table illustrates the general transformation applicable to this compound based on established methodologies for related substrates.

The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions to form various nitrogen-containing heterocycles. These heterocyclic systems are foundational to a vast number of biologically active molecules.

Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for synthesizing tetrahydroisoquinoline and dihydroisoquinoline cores, respectively. wikipedia.orgwikipedia.org While the traditional Pictet-Spengler reaction involves a β-arylethylamine, variations using α-amino ketones can be envisioned. wikipedia.orgeurekalert.org Similarly, the Bischler-Napieralski reaction, which cyclizes β-arylethylamides, demonstrates a robust strategy for intramolecular electrophilic aromatic substitution to form isoquinoline (B145761) frameworks. wikipedia.orgorganic-chemistry.orgjk-sci.com The electron-rich nature of the 2,4-dimethoxyphenyl ring in the target compound would facilitate such electrophilic cyclizations.

Modern synthetic protocols have expanded the toolbox for isoquinoline synthesis, utilizing methods like palladium-catalyzed α-arylation of ketones followed by cyclization with an amine source, or rhodium-catalyzed C-H activation. nih.govorganic-chemistry.org These methods offer modular and efficient access to highly substituted isoquinolines, a class of compounds for which this compound could serve as a valuable precursor.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reagent/Conditions | Potential Heterocyclic Product |

|---|---|---|

| Pictet-Spengler Type | Aldehyde, Acid Catalyst | Tetrahydro-β-carboline derivative |

| Bischler-Napieralski Type | Acylation then Dehydrating Agent (e.g., POCl₃) | Dihydroisoquinoline derivative |

| Condensation/Cyclization | Dicarbonyl compound | Pyrrole or Pyridine (B92270) derivative |

This table outlines potential synthetic pathways to heterocyclic systems starting from the title compound.

The amino group of an α-amino ketone can be removed to generate the corresponding arylacetone. Recent advancements in photochemistry have enabled the efficient reductive deamination of α-amino aryl alkyl ketones under photosensitizer-free conditions. rsc.orgresearchgate.net This method provides a direct route to convert compounds like this compound into (2,4-dimethoxyphenyl)acetone . This transformation is valuable as arylacetones (or phenylacetones) are themselves important intermediates in various synthetic applications. wikipedia.org Mechanistic studies suggest that this photochemical process is highly efficient and selective. rsc.org

Synthesis of Structural Analogues and Libraries

The scaffold of this compound is an excellent starting point for creating libraries of related molecules. By systematically modifying its structure, chemists can generate a diverse collection of analogues for various applications, including drug discovery and the development of new synthetic methods.

Chemical space exploration involves the synthesis and evaluation of novel molecules to discover new chemical properties and biological activities. This compound offers several points for diversification to generate a library of structural analogues.

N-Functionalization: The primary amine can be readily alkylated, acylated, or reductively aminated with various aldehydes and ketones to introduce a wide range of substituents.

α-Carbon Modification: The methylene (B1212753) group adjacent to the ketone can be functionalized, for example, through α-halogenation followed by nucleophilic substitution.

Aromatic Ring Substitution: While the starting material has a 2,4-dimethoxy substitution pattern, synthetic strategies could be adapted to start from other substituted phenylalanines or benzaldehydes, leading to analogues with different electronic and steric properties on the aromatic ring.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

Table 3: Points of Diversification for Analogue Synthesis

| Modification Site | Type of Reaction | Example of Reagents | Resulting Moiety |

|---|---|---|---|

| Amino Group | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Secondary/Tertiary Amine, Amide |

| α-Methylene | Enolate Chemistry | Halogenating agents (e.g., NBS) | α-Halo Ketone |

| Aryl Ring | (Modification of Precursor) | Substituted Benzaldehydes | Varied Aromatic Substitution |

The creation of a library of compounds based on the this compound scaffold can be used to advance and validate new synthetic methodologies. For instance, a collection of analogues can serve as substrates to test the scope and limitations of a newly developed catalytic reaction. Diversity-oriented synthesis is a powerful strategy to prepare collections of molecules with unique structural features. By applying a series of reactions to the core scaffold, a large number of distinct compounds can be generated efficiently. This approach is instrumental in discovering novel chemical probes and accelerating drug discovery programs.

Future Research Directions and Unresolved Challenges

Development of Ultra-Efficient and Sustainable Synthetic Pathways

The demand for greener and more economical chemical manufacturing necessitates a shift away from traditional batch processing towards more advanced and sustainable synthetic methodologies. acs.orgnih.gov For 1-Amino-1-(2,4-dimethoxyphenyl)acetone, this involves exploring continuous production methods and leveraging computational tools for intelligent process design.

Continuous flow chemistry presents a promising frontier for the synthesis of this compound. Unlike traditional batch methods, flow processes offer superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety profiles, particularly when handling hazardous reagents or unstable intermediates. nih.govispe.org The synthesis of related α-halo ketones and β-aminoketones has been successfully demonstrated in continuous flow systems, highlighting the potential for high productivity and yield with short residence times. researchgate.netnih.govnih.gov

Future research should aim to translate the synthesis of this compound into an integrated, multi-step flow process. acs.org This could involve, for example, the continuous generation of a reactive intermediate followed immediately by its reaction to form the aminoketone, minimizing decomposition and byproduct formation. nih.gov Such a system would reduce waste, lower operational costs, and allow for more scalable and flexible production. nih.goveuropeanpharmaceuticalreview.com

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Process Control | Limited control over reaction hotspots and mixing. | Precise control of temperature, pressure, and residence time. nih.gov |

| Safety | Higher risks associated with large volumes of hazardous materials. | Smaller reactor volumes and better heat dissipation enhance safety. ispe.org |

| Scalability | Scaling-up can be complex and non-linear. | Scalable by operating the system for longer durations ("scaling-out"). chemistryviews.org |

| Efficiency | Often requires isolation and purification of intermediates, leading to lower overall yield. | Telescoped reactions can eliminate intermediate workups, increasing throughput. acs.orgrsc.org |

| Sustainability | Can generate significant solvent and reagent waste. | Improved efficiency and potential for solvent recycling lead to a greener process. europeanpharmaceuticalreview.com |

Discovery of Novel Catalytic Systems

The core structure of this compound contains a stereocenter, making the development of enantioselective catalytic systems a paramount challenge. Advances in both traditional asymmetric catalysis and emerging biocatalysis are critical for producing the desired enantiomer with high purity.

The asymmetric synthesis of chiral amines and ketones is a well-established field, yet there is continuous demand for catalysts with higher activity and selectivity. acs.org For the synthesis of α-aminoketones like the target compound, research into novel chiral catalysts is crucial. Strategies such as the umpolung (reactivity reversal) of imines, catalyzed by cinchona alkaloid derivatives, have proven effective for the asymmetric synthesis of related γ-amino ketones, achieving high enantiomeric excess. nih.govresearchgate.netnih.gov

Future work should focus on designing and screening new chiral ligands and phase-transfer catalysts specifically tailored for the synthesis of this compound. The goal is to develop a catalytic system that provides high yields and exceptional enantioselectivity (>99% ee) under mild and economically viable conditions. This includes exploring transition metal-catalyzed asymmetric hydrogenation of corresponding imine precursors, a powerful and atom-economical strategy for producing chiral amines. acs.org

| Catalytic Strategy | Catalyst Type | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | High atom economy, direct reduction of imine precursors. | acs.org |

| Imine Umpolung | Cinchona alkaloid-derived phase-transfer catalysts | Proven for asymmetric C-C bond formation in amino ketone synthesis. | nih.govnih.gov |

| Asymmetric Reductive Amination | Chiral transition metal catalysts | Direct conversion of a ketone precursor to the chiral amine. | acs.org |

Biocatalysis offers a highly sustainable and selective alternative to traditional chemical synthesis. nih.govrsc.org Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity. For the synthesis of α-aminoketones, enzymes from the α-oxoamine synthase family are particularly relevant, as they can perform the desired transformation stereospecifically in a single step without the need for protecting groups. nih.govnih.gov Another promising avenue is the use of engineered transaminases, which have been successfully applied in the large-scale manufacturing of chiral amines from prochiral ketones. researchgate.net

Future research should explore the potential of directed evolution and protein engineering to create a bespoke enzyme for the synthesis of this compound. By starting with a known transaminase or synthase and modifying its active site, it may be possible to develop a highly efficient biocatalyst for industrial application, representing the pinnacle of green chemistry. researchgate.netrsc.org Bio-inspired synthetic catalysts, which mimic the cooperative bond activation seen in enzymes, also represent a key area for future discovery. acs.orgnih.gov

Application of Advanced Characterization Techniques

The rigorous characterization of this compound is essential to confirm its chemical structure, purity, and enantiomeric composition. A suite of advanced analytical techniques is required for comprehensive quality control. jocpr.comnih.goveurofins.com

Structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). jocpr.comlongdom.org High-resolution ¹H and ¹³C NMR provide detailed information about the molecular framework, while MS techniques confirm the molecular weight and can help identify impurities through fragmentation patterns. researchgate.netljmu.ac.uknih.gov

Given the chirality of the molecule, the most critical analytical challenge is the separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose. nih.govyakhak.org Polysaccharide-based CSPs, for instance, have shown excellent performance in separating the enantiomers of various aminoketones and chiral amines. nih.govnih.gov Capillary electrophoresis using chiral selectors like cyclodextrins offers an alternative high-resolution separation technique. nih.gov Future work will involve the development of robust and validated chiral separation methods suitable for quality control in a manufacturing setting. yakhak.org

| Technique | Application for this compound | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Confirms molecular structure, identifies functional groups, assesses purity. | jocpr.comnih.govchemicalbook.com |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition, identifies impurities via fragmentation. | longdom.orgresearchgate.net |

| Chiral HPLC | Separates and quantifies the (R)- and (S)-enantiomers. | nih.govyakhak.orgnih.gov |

| Capillary Electrophoresis (CE) | High-efficiency enantiomeric separation, complementary to HPLC. | nih.gov |

| FTIR Spectroscopy | Identifies characteristic functional groups and chemical bonds. | jocpr.com |

| X-Ray Crystallography | Provides definitive proof of structure and absolute configuration if a suitable crystal is obtained. | nih.govresearchgate.net |

In Situ Spectroscopic Monitoring of Reactions

A primary challenge in the synthetic chemistry of this compound is the real-time monitoring of its formation and subsequent reactions. In situ spectroscopic techniques, such as Process Analytical Technology (PAT), are critical for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure product quality and yield. Techniques like Raman and infrared spectroscopy, when coupled with chemometric analysis, can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical process.

Future research should focus on developing robust in situ monitoring protocols for reactions involving this compound. This would involve creating calibration models that can accurately correlate spectroscopic data with the concentrations of key species in the reaction mixture. Such advancements would enable a deeper understanding of reaction mechanisms and facilitate the transition from batch to continuous manufacturing processes, improving efficiency and safety.

Cryo-Electron Microscopy for Complex Structure Elucidation

While typically applied to large biological macromolecules, the principles of cryo-electron microscopy (Cryo-EM) could be adapted to study complex supramolecular assemblies or crystalline polymorphs involving this compound. Specifically, techniques like Microcrystal Electron Diffraction (MicroED) can determine the high-resolution structures of small molecules from nanocrystals, which are often easier to grow than large single crystals required for traditional X-ray crystallography.

Unresolved challenges in this area include the development of methodologies to form suitable crystalline or ordered assemblies of this compound and its derivatives that are amenable to Cryo-EM analysis. Overcoming these hurdles could provide invaluable, high-resolution structural information on its solid-state packing, hydrogen bonding networks, and the structures of complex derivatives, which is currently lacking.

Expansion of Derivatization Chemistry

The functional groups present in this compound—a primary amine, a ketone, and an activated aromatic ring—offer a rich platform for chemical modification. Expanding the repertoire of reactions at these sites is a key area for future investigation.

Development of New Reactions at Multiple Functional Sites

The reactivity of this compound allows for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and reductive amination. The ketone functionality is susceptible to nucleophilic addition, condensation reactions, and reductions. The electron-rich dimethoxyphenyl ring can participate in electrophilic aromatic substitution reactions.

Future research should aim to explore novel and selective transformations at these sites. For instance, developing catalytic systems that can selectively functionalize one position while leaving others untouched would be a significant advancement. This could involve chemo- and regioselective reactions that leverage the unique electronic and steric environment of the molecule. A key challenge is controlling the selectivity of these reactions to avoid mixtures of products.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amines |

| Ketone | Wittig Reaction | Phosphonium ylides | Alkenes |

| Ketone | Grignard Reaction | Organomagnesium halides | Tertiary Alcohols |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatics |

| Aromatic Ring | Halogenation | NBS, NCS | Halogenated aromatics |

This table is illustrative of potential chemical transformations and does not represent exhaustive experimental results.

Accessing Diverse Polycyclic Architectures

The structure of this compound is a valuable scaffold for the synthesis of more complex, polycyclic molecules, particularly heterocyclic systems. Intramolecular reactions, such as cyclization and condensation, can be employed to construct new ring systems. For example, a Pictet-Spengler or Bischler-Napieralski type reaction, following modification of the amine, could lead to the formation of isoquinoline (B145761) or dihydroisoquinoline cores, which are prevalent in pharmacologically active compounds.

A significant unresolved challenge is the development of efficient and stereoselective methods to access these complex architectures. Research in this area would focus on designing multi-step synthetic sequences that utilize this compound as a key building block for creating novel and structurally diverse molecular frameworks.

Theoretical Advancements for Predictive Modeling

Computational chemistry offers powerful tools for predicting the behavior of molecules, guiding experimental work, and accelerating the discovery process. Applying these methods to this compound can provide deep insights into its properties and reactivity.

High-Throughput Computational Screening for Reactivity Prediction

High-throughput computational screening, utilizing methods like Density Functional Theory (DFT), can be employed to predict the reactivity of this compound with a large library of virtual reactants. By calculating reaction energies and activation barriers, researchers can identify the most promising synthetic routes and novel derivatization reactions before committing to extensive laboratory work.

Future directions would involve creating computational workflows to systematically evaluate potential reactions. For example, a virtual screen could predict the outcomes of various C-H activation or cross-coupling reactions on the aromatic ring, identifying catalysts and conditions that favor specific products. The main challenge lies in the computational cost and the accuracy of the theoretical models, which must be carefully benchmarked against experimental data to ensure their predictive power. This approach can significantly streamline the exploration of the chemical space around this versatile scaffold.

Refinement of Quantum Mechanical Models for Complex Systems

The computational modeling of molecules as complex as this compound presents significant challenges that necessitate the continuous refinement of quantum mechanical (QM) methods. The molecule's conformational flexibility, arising from several rotatable single bonds, combined with the presence of polar functional groups capable of forming intramolecular hydrogen bonds, requires theoretical models that can accurately capture a diverse and subtle range of non-covalent interactions. Accurately predicting the ground-state geometry, relative energies of conformers, and the potential energy surface is computationally demanding and pushes the limits of standard modeling techniques. stanford.edu

A primary tool for investigating such systems is Density Functional Theory (DFT). mdpi.com However, standard DFT functionals can sometimes provide questionable results for complex molecules, especially where weak interactions or delocalized electrons are significant. arxiv.org For instance, certain DFT approximations have been shown to incorrectly predict the potential energy surfaces of molecules with odd-electron interactions, a phenomenon attributed to self-interaction error. arxiv.org While this compound is not a radical, the principle highlights that the choice of functional is critical for accuracy. The refinement of models for this and similar compounds involves moving beyond generalized approximations.

One avenue of refinement is the application of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov In this approach, the electronically sensitive core of the molecule—for example, the aminoketone fragment and the phenyl ring—is treated with a high-level QM method, while the less reactive parts of the system and the surrounding environment (like a solvent) are described using faster but less precise molecular mechanics force fields. nih.govresearchgate.net This layered approach allows for the detailed study of bond formation/cleavage and complex electronic effects within a manageable computational budget, making it suitable for modeling interactions in larger biological systems. nih.gov

Further refinement focuses on the QM method itself. For flexible molecules where intramolecular hydrogen bonding is possible (e.g., between the amine proton and the ketone oxygen), the choice of DFT functional and basis set is paramount. Studies on other molecules with intramolecular hydrogen bonds, such as pyruvic acid, demonstrate that functionals like B3LYP paired with extensive basis sets like 6-311G++(d,p) are required to adequately describe the geometry and energetics of these interactions. frontiersin.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also a critical refinement step, as the polarity of the environment can significantly influence conformational preferences. mdpi.comruc.dk

To validate and benchmark these DFT calculations, higher-level, more computationally expensive methods such as Coupled-Cluster (CC) theory may be employed for smaller, representative fragments of the molecule. nih.gov Additionally, techniques like Density-Corrected DFT (DC-DFT), which use a more accurate electron density (e.g., from a Hartree-Fock calculation) to evaluate the DFT energy, have shown promise in correcting errors for problematic systems without the prohibitive cost of high-level ab initio methods. arxiv.org The ultimate goal of these refinements is to develop a computational protocol that reliably predicts the structural and electronic properties of complex aminoketones, providing a solid foundation for understanding their behavior.

Table 1: Conceptual Comparison of Theoretical Methods for Modeling a Flexible Molecule

The following table illustrates a conceptual framework for the refinement and validation of quantum mechanical models for a complex, flexible molecule like this compound. The values are hypothetical and serve to demonstrate the process of comparing different levels of theory to assess their performance in predicting key structural and energetic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.